molecular formula C21H19ClN2O4S B2734182 1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900010-99-3

1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2734182
CAS No.: 900010-99-3
M. Wt: 430.9
InChI Key: LXUATKIUWBYTSI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 900011-35-0) is a high-purity synthetic intermediate and building block with a molecular formula of C21H18Cl2N2O4S and a molecular weight of 465.3 g/mol . This complex molecule features a tetrahydropyrrolo[1,2-a]pyrazine core, which is a privileged scaffold in medicinal chemistry, substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl moiety. The integration of these distinct pharmacophores makes this compound a valuable chemical tool for pharmaceutical research and drug discovery programs. Compounds within this structural family have demonstrated significant research potential as targeted therapeutic agents, with similar bicyclic heterocyclic structures being investigated as antidiabetic compounds and inhibitors of key enzymatic targets such as Rab7 GTPase, which plays crucial roles in intracellular trafficking, metabolic diseases, and cancer pathways . The benzo[1,4]dioxine sulfonyl group contributes to the molecule's potential binding characteristics, possibly enabling protein-protein interaction inhibition or allosteric modulation of biological targets. This chemical is offered exclusively for research applications as a building block in synthetic chemistry, a candidate for biological screening, or a lead compound for structural optimization. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c22-16-5-3-15(4-6-16)21-18-2-1-9-23(18)10-11-24(21)29(25,26)17-7-8-19-20(14-17)28-13-12-27-19/h1-9,14,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUATKIUWBYTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a chlorophenyl group, a benzo[dioxin] moiety, and a tetrahydropyrrolo[1,2-a]pyrazine core. Understanding its biological activity is critical for evaluating its potential therapeutic applications.

The molecular formula of the compound is C18H16ClN2O3SC_{18}H_{16}ClN_2O_3S with a molecular weight of approximately 356.85 g/mol. The compound exhibits notable physicochemical properties such as:

PropertyValue
Molecular Weight356.85 g/mol
Density1.4 g/cm³
Boiling Point531.8 °C
LogP3.83

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific receptors and enzymes involved in disease processes.

Target Receptors

  • Dopamine Receptors : Compounds with similar phenolic structures have shown affinity for dopamine receptors, particularly D2 and D4 subtypes. This suggests potential applications in neuropharmacology.
  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibitory activity against certain enzymes.

In Vitro Studies

Research has demonstrated that related compounds exhibit significant biological activities such as:

  • Antioxidant Activity : In vitro assays have shown that compounds similar to this one can scavenge free radicals effectively.
  • Anticancer Properties : Preliminary studies indicate that such compounds may inhibit the proliferation of cancer cell lines through apoptosis induction.

Case Study: Anticancer Activity

A study examining the anticancer effects of structurally related compounds found that they significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The LogP value suggests good membrane permeability.
  • Metabolism : Likely metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Predominantly renal excretion expected based on molecular size and polarity.

Toxicity Profile

Toxicological assessments are crucial for determining safety profiles. Preliminary data suggest moderate toxicity levels; however, comprehensive studies are needed to elucidate the full toxicity profile.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight Key Functional Groups Reference
Target Compound Tetrahydropyrrolo[1,2-a]pyrazine 4-Chlorophenyl, sulfonyl-dihydrobenzodioxin ~470 g/mol* Sulfonyl, benzodioxin, chlorophenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester groups 551.51 g/mol Nitro, cyano, ester
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole Methoxyphenyl, sulfonyl 432.55 g/mol Sulfonyl, methoxyphenyl, thiazole
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxylic acid Pyrazole 4-Chlorophenyl, benzodioxin, carboxylic acid 356.76 g/mol Carboxylic acid, benzodioxin, chlorophenyl

*Estimated based on molecular formula (C₂₁H₂₀ClN₃O₄S).

Key Observations :

Benzodioxin-Containing Analogues: The target compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the pyrazole derivative in .

Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5) compared to methoxyphenyl-substituted analogues (logP ~2.8), as seen in . This difference could influence membrane permeability and metabolic stability.

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, structurally related compounds exhibit high melting points (e.g., 243–245°C for imidazopyridines , 215–217°C for pyrazole derivatives ), suggesting that the target compound’s melting point may exceed 200°C due to its rigid fused-ring system.
  • Solubility: The sulfonyl and benzodioxin groups likely reduce solubility in nonpolar solvents compared to pyrazole carboxylic acids , aligning with the principle that polarity dictates solubility .

Reactivity and Functional Group Interactions

The sulfonyl group in the target compound is susceptible to nucleophilic attack, similar to sulfonamide derivatives in . The chlorophenyl group may undergo electrophilic substitution, though steric hindrance from the benzodioxin ring could limit reactivity compared to simpler aryl chlorides .

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